molecular formula C6H7IO2 B6222091 5-(iodomethyl)-3-methylideneoxolan-2-one CAS No. 78804-75-8

5-(iodomethyl)-3-methylideneoxolan-2-one

Cat. No.: B6222091
CAS No.: 78804-75-8
M. Wt: 238
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Description

5-(Iodomethyl)-3-methylideneoxolan-2-one is a γ-butyrolactone derivative featuring an iodomethyl substituent at position 5 and a methylidene group (=CH₂) at position 2. The methylidene moiety introduces a conjugated double bond, enhancing reactivity in cycloaddition and ring-opening reactions. The iodine atom contributes to halogen bonding interactions, making this compound valuable in asymmetric catalysis and medicinal chemistry .

Properties

CAS No.

78804-75-8

Molecular Formula

C6H7IO2

Molecular Weight

238

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(iodomethyl)-3-methylideneoxolan-2-one typically involves the reaction of a suitable precursor with iodine in the presence of a base. One common method involves the use of n-butyllithium (n-BuLi) as a strong base in a tetrahydrofuran (THF) solution saturated with carbon dioxide (CO₂). The reaction proceeds with high regioselectivity and stereoselectivity, leading to the formation of the desired cyclic carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as employing CO₂ as a reagent, can make the production process more environmentally friendly .

Mechanism of Action

The mechanism of action of 5-(iodomethyl)-3-methylideneoxolan-2-one involves its ability to undergo various chemical reactions, such as oxidation and substitution, which allow it to interact with different molecular targets. The iodomethyl group can be selectively modified, enabling the compound to participate in diverse chemical pathways and exert its effects through the formation of specific products .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents TLC Rf Enantiomeric Ratio (er) Optical Rotation ([α])
5-(Iodomethyl)-3-methylideneoxolan-2-one (Target) C₆H₇IO₂* ~245.03 5-iodomethyl, 3-methylidene N/A N/A N/A
5c () C₂₃H₂₃IO₂ 450.33 5-iodomethyl, 3-(2-(o-tolyl)allyl) 0.74 99:1 +19.8
5d () C₂₃H₁₉F₆IO₂ 560.30 5-iodomethyl, 3-(2-(3-CF₃-phenyl)allyl) 0.70 95:5 -7.2
5e () C₂₃H₂₃IO₃ 466.33 5-iodomethyl, 3-(2-(3-OMe-phenyl)allyl) 0.63 95:5 -18.1
5-(3-Iodopropyl)oxolan-2-one () C₇H₁₁IO₂ 254.07 5-iodopropyl N/A N/A N/A

*Estimated based on structural analogs.

Research Findings and Trends

  • Stereochemical Control : The (3S,5R) configuration in iodinated lactones (e.g., 5a ) is confirmed via X-ray crystallography, establishing a benchmark for stereochemical comparisons .
  • Catalytic Utility : Iodine’s halogen bonding in 5a facilitates asymmetric induction, enabling >94% enantiomeric excess (ee) in epoxyester synthesis .
  • Substituent Effects : Electron-rich aryl groups (e.g., 3-OMe in 5e ) improve solubility but may reduce catalytic activity due to steric crowding .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(iodomethyl)-3-methylideneoxolan-2-one in laboratory settings?

  • Methodological Answer : The compound can be synthesized via iodomethylation of 3-methylideneoxolan-2-one precursors using iodinating agents (e.g., methyl iodide or iodine in the presence of a base). Structural analogs like 5-(iodomethyl)-3,3-dimethyloxolan-2-one (EN300-39920493) suggest alkylation strategies under controlled temperatures (0–25°C) to preserve the methylidene group’s reactivity. Purification often involves column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1H/13C NMR to identify the methylidene (C=CH₂) and iodomethyl (-CH₂I) groups, IR spectroscopy to detect carbonyl (C=O) stretching (~1750 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Compare spectral data with PubChem entries for structurally related oxolan-2-one derivatives to resolve ambiguities .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : The compound is sensitive to light and moisture due to the iodomethyl group’s lability. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Monitor degradation via HPLC with UV detection (λ = 220–260 nm) to track byproducts like 3-methylideneoxolan-2-one (indicative of iodine loss). Stability studies on analogous compounds (e.g., 5-methyl-4-methylenedioxolan-3-one) suggest a shelf life of ≤6 months under optimal conditions .

Advanced Research Questions

Q. How can time-resolved photoelectron spectroscopy (TRPES) elucidate the decomposition pathways of this compound?

  • Methodological Answer : TRPES, as demonstrated in CRF-PEPICO studies, can track iodomethyl radical (CH₂I•) formation during photolysis. Irradiate the compound at 266 nm and analyze threshold photoelectron spectra to identify transient intermediates. This approach revealed vibrational structures in iodomethyl radicals, providing insights into bond dissociation energies and reaction kinetics .

Q. What strategies resolve contradictions in reported bioactivity data for methylideneoxolan-2-one derivatives?

  • Methodological Answer : Discrepancies may arise from varying assay conditions (e.g., enzyme concentrations, pH). Use fluorescence-based enzyme inhibition assays with standardized protocols (e.g., Hsp70 inhibition assays for novolactone derivatives). Validate results with orthogonal techniques like surface plasmon resonance (SPR) to measure binding affinities. Cross-reference with structurally similar compounds (e.g., 5-[9-(2,3-dihydroxyphenyl)nonyl]-3-methylideneoxolan-2-one) to identify structure-activity relationships .

Q. How can computational modeling predict the reactivity of the iodomethyl group in substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map transition states and activation energies for nucleophilic substitution (SN2) at the iodomethyl site. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate predictions. Studies on iodocyclohexane dissociation kinetics provide a framework for modeling metastable intermediates .

Q. What advanced purification techniques optimize yield for scale-up synthesis?

  • Methodological Answer : Implement continuous flow reactors with in-line monitoring (e.g., FTIR) to enhance reaction control and reduce side products. For purification, use simulated moving bed (SMB) chromatography to separate enantiomers or regioisomers. Industrial protocols for oxolan-2-one derivatives highlight recrystallization in acetonitrile/water mixtures to improve purity (>98%) .

Data Contradiction Analysis

Q. How to address conflicting reports on the thermal stability of this compound?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to measure decomposition onset temperatures. Compare results under inert vs. oxidative atmospheres. Conflicting data may arise from impurities; use GC-MS to identify degradation byproducts. Reference stability studies on 5-methyl-4-methylenedioxolan-3-one, which show decomposition at >150°C under nitrogen .

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